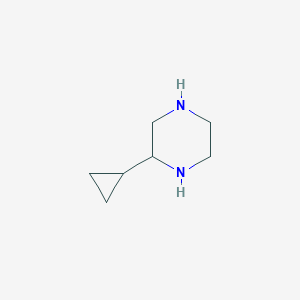

2-Cyclopropylpiperazine

説明

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGUFQFMTFDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599659 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111759-96-7 | |

| Record name | 2-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of (S)-2-Cyclopropylpiperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-2-Cyclopropylpiperazine is a chiral scaffold of significant interest in medicinal chemistry, serving as a critical building block for various therapeutic agents. Its unique conformational rigidity and stereochemical properties make it a valuable component in the design of novel pharmaceuticals. This guide provides a comprehensive, in-depth protocol for the enantioselective synthesis of (S)-2-Cyclopropylpiperazine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and presents a self-validating protocol grounded in established chemical literature. We will detail a robust synthetic pathway, characterization methods, and necessary safety precautions, designed to be a practical resource for professionals in the field.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The synthesis of a chiral, substituted heterocycle like (S)-2-Cyclopropylpiperazine requires precise control over stereochemistry. Several strategies exist for constructing chiral piperazines, including the asymmetric hydrogenation of pyrazines[1][2], palladium-catalyzed cyclizations[3], and derivatization from the chiral pool[4]. For this guide, we will focus on a strategy that builds the molecule from a readily available chiral precursor, ensuring a reliable and scalable route to the desired (S)-enantiomer.

Our retrosynthetic approach disconnects the target molecule at the piperazine ring, leading back to a linear diamine precursor. The key chiral center at C2, bearing the cyclopropyl group, is traced back to a chiral α-amino acid derivative, which provides an efficient and cost-effective method for introducing the required stereochemistry. The cyclopropyl moiety will be introduced via a stereospecific cyclopropanation reaction on a vinyl-substituted intermediate.

The chosen forward synthesis is designed in distinct modules:

-

Module 1: Construction of a key chiral intermediate from a protected amino acid.

-

Module 2: Formation of the piperazine-2-one heterocyclic core.

-

Module 3: Introduction of the cyclopropyl group via a diastereoselective Simmons-Smith reaction.

-

Module 4: Reduction and final deprotection to yield the target compound.

This modular approach allows for robust quality control at each stage and is amenable to scale-up for drug development applications.

Caption: Overall synthetic workflow for (S)-2-Cyclopropylpiperazine.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a step-by-step methodology. Each step is accompanied by an explanation of the reaction mechanism and the rationale for the choice of reagents and conditions.

Step 1: Synthesis of tert-butyl ((S)-1-(2-((2,4-dinitrophenyl)sulfonyl)amino)ethyl)amino)-3-buten-1-yl)carbamate

The synthesis begins with commercially available (S)-2-((tert-butoxycarbonyl)amino)-3-butenoic acid. This starting material provides the necessary stereocenter and the vinyl group required for the subsequent cyclopropanation. The carboxylic acid is converted to a Weinreb amide to facilitate a controlled reduction to the corresponding aldehyde, which is then subjected to reductive amination with N-(2,4-dinitrophenyl)ethylenediamine.

-

Expertise & Experience: The use of a nosyl (Ns) protecting group for one of the amine functionalities is a strategic choice. The Ns group is stable under the conditions required for subsequent steps but can be readily cleaved under mild conditions (e.g., thiol-mediated deprotection), providing orthogonal protection relative to the Boc group.

Experimental Protocol:

-

To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-butenoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylmorpholine (NMM, 2.5 eq) at 0 °C.

-

Add 1-Hydroxybenzotriazole (HOBt, 0.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion (monitored by TLC), perform an aqueous workup with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the Weinreb amide.

-

Dissolve the crude Weinreb amide in dry THF (0.2 M) and cool to 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. Stir for 1 hour. Quench carefully with water, followed by 15% NaOH solution. Filter the resulting solids and concentrate the filtrate to obtain the crude aldehyde.

-

Dissolve the crude aldehyde and N-(2,4-dinitrophenyl)ethylenediamine (1.1 eq) in dichloroethane (DCE, 0.2 M). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir at room temperature for 16 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry the combined organic layers over Na₂SO₄ and purify by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the title compound.

| Reagent | MW | Equivalents | Purpose |

| (S)-2-((Boc)amino)-3-butenoic acid | 201.22 | 1.0 | Chiral Starting Material |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | Weinreb Amide Formation |

| EDC | 191.70 | 1.2 | Coupling Agent |

| LiAlH₄ | 37.95 | 1.5 | Reducing Agent |

| N-(2,4-dinitrophenyl)ethylenediamine | 226.18 | 1.1 | Amine Source |

| NaBH(OAc)₃ | 211.94 | 1.5 | Reductive Amination Agent |

Step 2: Cyclization to tert-butyl ((S)-4-(2,4-dinitrophenyl)-2-vinylpiperazin-1-yl)carboxylate

This step involves an intramolecular cyclization to form the piperazine ring. The free hydroxyl group from the previous step (if the starting material was an amino alcohol) or a generated hydroxyl group is first activated as a leaving group (e.g., mesylate or tosylate), followed by base-mediated ring closure.

Experimental Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in dry DCM (0.2 M) and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir at 0 °C for 2 hours. After completion, wash with cold water and brine, dry over Na₂SO₄, and concentrate.

-

Dissolve the crude mesylate in DMF (0.2 M) and add potassium carbonate (K₂CO₃, 3.0 eq).

-

Heat the mixture to 60 °C and stir for 8 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash chromatography to afford the cyclized product.

Step 3: Cyclopropanation to tert-butyl ((S)-2-cyclopropyl-4-(2,4-dinitrophenyl)piperazin-1-yl)carboxylate

The introduction of the cyclopropyl group is achieved via the Simmons-Smith reaction, which involves an organozinc carbenoid. This reaction is known for its stereospecificity, adding a CH₂ group syn to the double bond in a concerted mechanism.[5][6][7]

-

Trustworthiness: The stereospecific nature of the Simmons-Smith reaction ensures that the stereochemistry established in the starting material is faithfully transferred to the product. The (S)-configuration at the C2 position is maintained.

Caption: Concerted mechanism of the Simmons-Smith cyclopropanation.

Experimental Protocol:

-

Prepare a zinc-copper couple by stirring zinc dust (10 eq) with a 1% aqueous solution of CuSO₄. Filter, wash with diethyl ether, and dry under vacuum.

-

Suspend the activated Zn-Cu couple in dry diethyl ether (0.1 M) under an argon atmosphere.

-

Add diiodomethane (CH₂I₂, 5 eq) dropwise via syringe. A gentle reflux should be observed.

-

After the initial reaction subsides, add a solution of the vinylpiperazine from Step 2 (1.0 eq) in diethyl ether.

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Carefully quench the filtrate with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ether.

-

Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography.

Step 4: Deprotection and Final Product Isolation

The final stage involves the sequential removal of the nosyl and Boc protecting groups. The nosyl group is selectively cleaved using a thiol and base, followed by acidic removal of the Boc group to yield the target compound as a hydrochloride salt.

Experimental Protocol:

-

Dissolve the cyclopropylpiperazine from Step 3 (1.0 eq) in acetonitrile (0.2 M).

-

Add thiophenol (3.0 eq) and K₂CO₃ (3.0 eq).

-

Stir at room temperature for 3 hours. Monitor by TLC until the starting material is consumed.

-

Filter the mixture and concentrate the filtrate. Purify the residue by chromatography to obtain the N-Boc protected (S)-2-Cyclopropylpiperazine.

-

Dissolve the purified Boc-protected intermediate in a 4 M solution of HCl in 1,4-dioxane (10 eq).

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield (S)-2-Cyclopropylpiperazine dihydrochloride as a white solid.

| Step | Transformation | Typical Yield | Key Conditions |

| 1 | Diamine Precursor Formation | 60-70% | Reductive Amination |

| 2 | Piperazine Ring Formation | 75-85% | Intramolecular Sₙ2 |

| 3 | Cyclopropanation | 80-90% | Simmons-Smith (Zn-Cu, CH₂I₂) |

| 4 | Deprotection | >95% | Thiophenol/K₂CO₃; HCl/Dioxane |

Analytical Characterization and Quality Control

To ensure the identity, purity, and enantiomeric integrity of the synthesized (S)-2-Cyclopropylpiperazine, a suite of analytical techniques is essential.

-

¹H and ¹³C NMR Spectroscopy: Provides structural confirmation. The ¹H NMR spectrum should show characteristic signals for the cyclopropyl protons (a complex multiplet in the 0.4-1.0 ppm region) and the piperazine ring protons.[8][9]

-

Mass Spectrometry (ESI-MS): Confirms the molecular weight of the final product. Expected m/z: 127.12 for [M+H]⁺.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric excess (% ee). A suitable chiral column (e.g., Daicel Chiralpak series) with a mobile phase of hexane/isopropanol/diethylamine is typically used.[11] The retention times for the (S) and (R) enantiomers must be resolved by running a racemic standard.

-

Optical Rotation: Measurement of the specific rotation ([α]D) provides confirmation of the bulk enantiomeric composition.

Safety and Handling

The synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood.

-

LiAlH₄: Extremely reactive with water and protic solvents. Handle under an inert atmosphere.[12]

-

Methanesulfonyl Chloride: Corrosive and a lachrymator. Use with caution.

-

Diiodomethane: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

-

Thiophenol: Pungent and toxic. Work in a well-ventilated fume hood.

-

HCl in Dioxane: Highly corrosive. Avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This guide presents a robust and well-rationalized synthetic protocol for producing enantiomerically pure (S)-2-Cyclopropylpiperazine. By leveraging a chiral pool starting material and a stereospecific cyclopropanation, this pathway offers reliable access to this valuable building block. The detailed experimental procedures, mechanistic insights, and analytical guidelines are intended to empower researchers and drug development professionals to confidently synthesize and utilize this important chemical entity in their discovery programs.

References

-

Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Source: Organic Letters URL: [Link][1][2]

-

Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Source: Organic & Biomolecular Chemistry URL: [Link][4]

-

Title: Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Source: Organic Chemistry Tutor URL: [Link][6]

-

Title: Cyclopropanation of Alkenes. Source: Master Organic Chemistry URL: [Link][7]

-

Title: Ch 14: Cyclopropane synthesis. Source: University of Calgary URL: [Link]

-

Title: Instrumentation and Chemicals Experimental Procedure and Characterization Data. Source: The Royal Society of Chemistry URL: [Link][11]

-

Title: SAFETY DATA SHEET - Piperazine, anhydrous. Source: Thermo Fisher Scientific URL: [Link][12]

-

Title: Processes for the preparation of cyclopropyl-amide derivatives. Source: Google Patents URL: [10]

-

Title: Synthesis of chiral piperazines. Source: Organic Chemistry Portal URL: [Link][3]

-

Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Source: NIH Public Access URL: [Link][15][16]

-

Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Source: NIH Public Access URL: [Link][8]

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Source: MDPI URL: [Link][9]

Sources

- 1. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. biosynth.com [biosynth.com]

- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 16. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Methods for 2-Substituted Piperazines: A Technical Guide for Drug Discovery Professionals

The piperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs.[1][2] However, the structural diversity of these pharmaceuticals is often limited to N-substitution, leaving the carbon framework of the piperazine ring relatively underexplored.[1][2] The synthesis of C2-substituted piperazines, in particular, presents a significant opportunity to access novel chemical space and develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of cutting-edge synthetic methodologies for accessing this valuable class of compounds, with a focus on strategies that offer high efficiency, stereocontrol, and applicability to drug discovery programs.

Part 1: Direct C-H Functionalization Strategies: A Paradigm Shift in Piperazine Synthesis

Recent advances in synthetic organic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional multi-step sequences.[3][4] For piperazines, this approach allows for the late-stage introduction of substituents at the C2 position, a highly desirable feature for rapidly generating diverse compound libraries.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds.[5][6] In the context of 2-substituted piperazine synthesis, this technology enables the generation of an α-amino radical from a piperazine derivative, which can then be coupled with a variety of partners.

A notable example is the photoredox C-H arylation of N-Boc piperazines.[3][5] In this process, an iridium-based photocatalyst, upon excitation with visible light, engages in a single-electron transfer (SET) with the piperazine, leading to the formation of a radical cation. Subsequent deprotonation at the C2 position generates the key α-amino radical intermediate, which can then be coupled with an arylated species.[3][5]

The choice of the photocatalyst is crucial for the success of these reactions. Iridium and ruthenium complexes are often employed due to their favorable redox potentials and long-lived excited states.[5][7] The use of an N-Boc protecting group is also strategic, as it activates the adjacent C-H bonds towards deprotonation following the initial SET event.

Caption: Generalized catalytic cycle for photoredox-mediated C-H arylation of piperazines.

Direct Lithiation: A Powerful Tool for C-C Bond Formation

Direct α-lithiation of N-Boc protected piperazines provides a robust method for introducing a variety of electrophiles at the C2 position.[5][8] This strategy typically involves the use of a strong base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA, to deprotonate the C-H bond adjacent to the nitrogen. The resulting organolithium species can then be trapped with a range of electrophiles, including alkyl halides, aldehydes, and ketones.[8]

A significant advancement in this area is the development of asymmetric lithiation protocols. By employing a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with s-BuLi, it is possible to achieve enantioselective deprotonation of the piperazine ring.[5][9] This approach furnishes enantiomerically enriched α-lithiated piperazines, which can then be quenched with electrophiles to afford chiral 2-substituted piperazines with high levels of stereocontrol.[5][9] The choice of the distal N-substituent and the electrophile has been shown to play an unexpected but critical role in determining the yield and enantioselectivity.[9]

The stereochemical outcome of these reactions is highly dependent on the formation of a well-defined chiral lithium-ligand complex that directs the deprotonation to one of the two enantiotopic C-H bonds. The consistent and predictable stereoselectivity observed across a range of substrates serves as a self-validating feature of this methodology.

Part 2: Cyclization and Asymmetric Synthesis Strategies

Constructing the piperazine ring with the desired C2-substituent already in place or introduced during the cyclization process is a classical yet powerful approach. These methods often provide excellent control over stereochemistry, particularly when starting from chiral building blocks.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

α-Amino acids represent an inexpensive and readily available source of chirality for the synthesis of enantiomerically pure 2-substituted piperazines.[10][11] A common strategy involves the conversion of an α-amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine ring.[10]

One practical and scalable route involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine, derived from an amino acid, and an in situ generated vinyl sulfonium salt.[10] This key transformation constructs the piperazine ring in a controlled manner, preserving the stereochemical integrity of the starting material. This method has also been successfully applied to the synthesis of chiral 1,4-diazepanes and 1,4-diazocanes.[10]

Caption: Synthetic strategy for chiral 2-substituted piperazines from α-amino acids.

Catalytic Asymmetric Hydrogenation of Pyrazin-2-ols

A highly efficient method for the synthesis of chiral piperazin-2-ones, which are valuable precursors to 2-substituted piperazines, is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[12][13] This reaction provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[12][13] The resulting piperazin-2-one can be readily reduced to the corresponding chiral piperazine without loss of optical purity.[12]

| Entry | Substrate (R1, R2) | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Phenyl, Methyl | Pd-complex | 93 | 90 | [12] |

| 2 | 4-Cl-Phenyl, Methyl | Pd-complex | 95 | 88 | [12] |

| 3 | 2-Naphthyl, Methyl | Pd-complex | 91 | 92 | [12] |

| 4 | Isopropyl, Methyl | Pd-complex | 85 | 85 | [12] |

Palladium-Catalyzed Hydroamination

An intramolecular hydroamination reaction catalyzed by palladium serves as a key step in a modular and highly diastereoselective synthesis of 2,6-disubstituted piperazines.[7][14] The required substrates for this cyclization are prepared from amino acids, again highlighting the utility of the chiral pool.[7][14] This method has been shown to tolerate a variety of alkyl and aryl substituents at the 2-position.[7][14]

Part 3: Experimental Protocols

Protocol 1: Photoredox-Catalyzed Decarboxylative Annulation for 2-Substituted Piperazines[7]

This protocol describes a visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde to provide a 2-substituted piperazine.

-

Reaction Setup: In a dry reaction vessel, combine the glycine-based diamine (1.0 equiv), the desired aldehyde (1.2 equiv), and the iridium-based photocatalyst [Ir(ppy)2(dtbpy)]PF6 (1 mol%).

-

Solvent and Additives: Add anhydrous solvent (e.g., acetonitrile) and any necessary additives (e.g., a mild base).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted piperazine.

Protocol 2: Asymmetric Lithiation-Trapping of N-Boc-Piperazine[5][9]

This protocol outlines the enantioselective synthesis of an α-substituted piperazine via direct functionalization.

-

Preparation of the Chiral Ligand Complex: In a flame-dried flask under an inert atmosphere, dissolve the chiral diamine ligand (e.g., (-)-sparteine, 1.2 equiv) in a dry, ethereal solvent (e.g., diethyl ether or MTBE) and cool to -78 °C.

-

Formation of the Lithiated Species: Add sec-butyllithium (s-BuLi, 1.1 equiv) dropwise to the cooled solution of the chiral ligand. Stir the resulting solution at -78 °C for 30 minutes.

-

Asymmetric Deprotonation: Add a solution of the N-Boc-N'-alkylpiperazine (1.0 equiv) in the same dry solvent dropwise to the pre-formed chiral base complex at -78 °C. Stir the reaction mixture at this temperature for the optimized lithiation time (can be monitored by in situ IR spectroscopy).

-

Electrophilic Quench: Add the desired electrophile (1.5 equiv) to the solution of the enantiomerically enriched lithiated piperazine at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Perform a standard aqueous workup and extract the product with an organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash chromatography to yield the enantiomerically enriched 2-substituted piperazine.

Conclusion and Future Outlook

The synthesis of 2-substituted piperazines has witnessed remarkable progress in recent years, driven by the advent of novel catalytic systems and a deeper understanding of reaction mechanisms. Direct C-H functionalization methods, particularly those employing photoredox catalysis and asymmetric lithiation, offer unprecedented efficiency and flexibility for accessing this important class of molecules. Concurrently, modern cyclization strategies, often leveraging the chirality of natural amino acids, provide robust and stereocontrolled routes to enantiomerically pure 2-substituted piperazines.

As the demand for more complex and diverse drug candidates continues to grow, the development of even more sophisticated and practical methods for the synthesis of C-substituted piperazines will remain a key area of research. The methodologies outlined in this guide represent the current state-of-the-art and provide a solid foundation for medicinal chemists and drug development professionals to explore the vast and promising chemical space of 2-substituted piperazines.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

-

Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

- Method for the preparation of piperazine and its derivatives.

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central. [Link]

-

Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -... NIH. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry (RSC Publishing). [Link]

-

Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. [Link]

-

Iridium-Catalyzed Synthesis of Substituted Piperazines. Thieme Connect. [Link]

-

Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. ACS Publications. [Link]

-

Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. ResearchGate. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

-

Mastering chiral substituted 2-oxopiperazines. ResearchGate. [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications. [Link]

- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Semantic Scholar. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. [Link]

-

Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Bentham Science Publishers. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Cyclopropylpiperazine in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylpiperazine

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved drugs targeting a vast range of therapeutic areas.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1,4-positions, imparts a favorable combination of basicity, solubility, and conformational rigidity that medicinal chemists leverage to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][3]

The introduction of a cyclopropyl group at the 2-position of the piperazine scaffold, creating 2-Cyclopropylpiperazine, is a deliberate design choice aimed at modulating several key molecular properties. The cyclopropyl moiety, a small, rigid, and lipophilic carbocycle, can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and provide a three-dimensional vector for exploring receptor binding pockets. This guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropylpiperazine, outlines authoritative experimental protocols for their determination, and discusses the profound implications of these properties for drug development professionals.

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of successful drug development. These parameters govern everything from initial screening assay performance to final in vivo efficacy and formulation.

| Property | Data for 2-Cyclopropylpiperazine | Significance in Drug Development |

| Molecular Formula | C₇H₁₄N₂[4] | Defines the elemental composition and is the basis for all molecular weight and structural calculations. |

| Molecular Weight | 126.20 g/mol [4] | Influences diffusion rates and membrane transport. Adherence to Lipinski's Rule of Five (<500 Da) is a key consideration for oral bioavailability. |

| pKa (Acid Dissociation Constant) | Data not publicly available; requires experimental determination (See Protocol 1). Expected to have two pKa values typical of secondary diamines, likely in the range of 6-10. | Governs the ionization state at physiological pH (7.4), which critically impacts solubility, receptor binding (ionic interactions), and membrane permeability. The two nitrogen atoms will have distinct pKa values. |

| logP/logD (Lipophilicity) | Data not publicly available; requires experimental determination (See Protocol 2). | Measures the compound's partitioning between an oily (n-octanol) and an aqueous phase. logP is for the neutral species, while logD accounts for ionization at a specific pH. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Data not publicly available; requires experimental determination (See Protocol 3). | A critical parameter that affects oral absorption and the feasibility of intravenous formulations. Low solubility is a major hurdle in drug development.[5][6] |

Analytical & Spectroscopic Characterization

Confirming the identity and purity of 2-Cyclopropylpiperazine is a prerequisite for any further study. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for purity assessment, often after derivatization to introduce a chromophore. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation.

-

Mass Spectrometry (GC-MS or LC-MS): This technique confirms the molecular weight of the compound. For 2-Cyclopropylpiperazine, the expected parent ion [M+H]⁺ would be observed at m/z 127.2.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule's structure. For 2-Cyclopropylpiperazine, one would expect to see:

-

Cyclopropyl Protons: Complex multiplets in the upfield region (typically 0-1 ppm), characteristic of the strained cyclopropane ring.[9]

-

Piperazine Protons: A series of multiplets in the 2.5-3.5 ppm range corresponding to the axial and equatorial protons of the piperazine ring.[10]

-

N-H Protons: Broad signals that may exchange with D₂O, corresponding to the two secondary amine protons.

-

Experimental Protocols for Physicochemical Profiling

The following protocols represent robust, industry-standard methodologies for determining the key physicochemical properties of novel chemical entities like 2-Cyclopropylpiperazine.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11][12] It involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized, identified as the midpoint of the buffer region in the resulting titration curve.[13]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25°C).[13]

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 2-Cyclopropylpiperazine in deionized water or a suitable co-solvent/surfactant solution to create a stock solution.

-

Dilute the stock solution to a final concentration of approximately 1 mM in a solution of constant ionic strength (e.g., 0.15 M KCl).[13] This is crucial as ionic strength can influence pKa values.

-

-

Titration - First pKa (Higher Value):

-

Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain constant temperature.

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0, ensuring both piperazine nitrogens are fully protonated.

-

Begin titration by adding small, precise aliquots (e.g., 10-50 µL) of a standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Titration - Second pKa (Lower Value): The same titration curve will reveal both inflection points corresponding to the two pKa values of the diamine.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points (where the derivative is maximal).

-

The pKa values correspond to the pH at the half-equivalence points. For the first dissociation, pKa₁ is the pH at half the volume of the first equivalence point. For the second, pKa₂ is the pH at the volume halfway between the first and second equivalence points.

-

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[14] This provides a direct, albeit labor-intensive, measure of lipophilicity. The protocol is optimized for accuracy and to handle potentially low sample amounts.[15]

Methodology:

-

Phase Pre-saturation:

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separation funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the phases.[16]

-

Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-Cyclopropylpiperazine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]

-

-

Partitioning:

-

In a vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated PBS (e.g., 500 µL of each).[17]

-

Spike a small volume of the compound's stock solution into the biphasic system (e.g., 1-10 µL).

-

Cap the vial tightly and shake or vortex vigorously at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-3 hours) to reach equilibrium.[18]

-

Allow the phases to fully separate, often aided by centrifugation (e.g., 10 min at 3000 rpm).

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase (PBS) and an aliquot from the organic phase (n-octanol).

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV). A calibration curve in each phase is required for accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

-

logP (or logD at pH 7.4) is the base-10 logarithm of P.

-

Workflow for logP Determination:

Caption: Workflow for logP determination via the shake-flask method.

Protocol 3: Determination of Kinetic Aqueous Solubility

Rationale: Kinetic solubility is a high-throughput method used in early drug discovery to assess how readily a compound, initially dissolved in an organic solvent (DMSO), precipitates when introduced into an aqueous buffer.[5][19] This mimics the conditions in many biological assays. The nephelometric (light-scattering) method is a common and rapid approach.[5][20]

Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of 2-Cyclopropylpiperazine in 100% DMSO (e.g., 10 mM).

-

Prepare the aqueous assay buffer (e.g., PBS, pH 7.4).[20]

-

-

Assay Plate Setup:

-

Using a liquid handler for precision, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[20]

-

Rapidly add the aqueous buffer to each well to achieve the desired final concentration range (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

-

Incubation and Measurement:

-

Mix the plate thoroughly on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5-2 hours).[19][20] During this time, compounds with solubility below their concentration will precipitate.

-

Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb.[21]

-

-

Data Analysis:

-

The solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only controls. A threshold is typically set (e.g., 3x the standard deviation of the background) to make this determination.

-

Relationship between Physicochemical Properties:

Caption: Interplay of key physicochemical properties in drug development.

Conclusion: Synthesizing Data for Drug Development Decisions

The physicochemical profile of 2-Cyclopropylpiperazine, once determined through these rigorous experimental protocols, provides the critical data needed to guide its development trajectory. The pKa values will dictate its behavior in the pH gradient of the gastrointestinal tract, logD₇.₄ will help predict its ability to cross cell membranes and the blood-brain barrier, and its aqueous solubility will determine the feasibility of oral and parenteral formulations. By grounding experimental design in these fundamental principles and employing validated protocols, researchers can confidently and efficiently advance promising molecules like 2-Cyclopropylpiperazine from the bench to the clinic.

References

-

Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

-

Title: The Significance of Piperazine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Role of Piperazine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]

-

Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]

-

Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]

-

Title: LogP / LogD shake-flask method Source: Protocols.io URL: [Link]

-

Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: PubMed URL: [Link]

-

Title: A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy Source: JoVE URL: [Link]

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

-

Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]

-

Title: Shake Flask logK Source: Lokey Lab Protocols URL: [Link]

-

Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

-

Title: A Review on Analytical Methods for Piperazine Determination Source: International Journal of Pharmaceutical and Clinical Research URL: [Link]

-

Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina URL: [Link]

-

Title: pK a values of common substituted piperazines Source: ResearchGate URL: [Link]

-

Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL: [Link]

-

Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

-

Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Trp) in... Source: ResearchGate URL: [Link]

-

Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES Source: DTIC URL: [Link]

-

Title: Piperazine (CAS 110-85-0) Source: Chemical & Physical Properties by Cheméo URL: [Link]

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. mdpi.com [mdpi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. creative-bioarray.com [creative-bioarray.com]

The Neuropharmacological Profile of 2-Cyclopropylpiperazine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-cyclopropylpiperazine, a heterocyclic amine scaffold of significant interest in central nervous system (CNS) drug discovery. By integrating data from in vitro pharmacological assays and structure-activity relationship (SAR) studies of closely related analogs, this document elucidates the molecular targets and functional activities that underpin the neuropharmacological profile of this compound. The evidence points towards 2-cyclopropylpiperazine and its derivatives acting as modulators of dopaminergic and serotonergic pathways, with the cyclopropyl moiety playing a key role in refining receptor affinity and functional outcome. This guide will detail the experimental methodologies used to characterize such compounds, explore their downstream signaling consequences, and discuss the therapeutic potential stemming from their unique mechanism of action.

Introduction: The Piperazine Scaffold and the Significance of the Cyclopropyl Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1] Its basic nitrogen atoms allow for critical interactions with the acidic residues of aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. Furthermore, the piperazine ring serves as a versatile linker for various substituents, enabling the fine-tuning of pharmacological properties.

The introduction of a cyclopropyl group at the 2-position of the piperazine ring introduces a unique set of stereochemical and electronic properties. The rigid, three-membered ring conformationally constrains the molecule, which can lead to enhanced binding affinity and selectivity for specific receptor subtypes. This strategic modification is a key aspect of modern drug design, aiming to optimize efficacy while minimizing off-target effects.

This guide will now delve into the specific molecular interactions and functional consequences of 2-cyclopropylpiperazine and its derivatives, providing a detailed understanding of its mechanism of action.

Primary Pharmacological Targets: Dopamine and Serotonin Receptors

The primary mechanism of action of 2-cyclopropylpiperazine derivatives revolves around their interaction with dopamine and serotonin receptors, key players in the regulation of mood, cognition, and motor control.

Dopamine Receptor Modulation

Evidence from studies on structurally related compounds strongly suggests that the 2-cyclopropylpiperazine scaffold is a potent modulator of dopamine D2 and D4 receptors.

-

Dopamine D2 Receptor Partial Agonism: Research on a series of 2-phenylcyclopropylmethylamine derivatives, which share a similar structural motif with 2-cyclopropylpiperazine, has identified potent partial agonists of the dopamine D2 receptor. Partial agonism at the D2 receptor is the primary pharmacological feature of third-generation antipsychotics. This mechanism is thought to stabilize the dopaminergic system, acting as an antagonist in brain regions with excessive dopamine (like the mesolimbic pathway) and as an agonist in regions with deficient dopamine (such as the mesocortical pathway).

-

Dopamine D2/D4 Receptor Antagonism: In another class of related compounds, trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, researchers have identified mixed dopamine D2 and D4 receptor antagonists. This dual antagonism is a characteristic of some atypical antipsychotic medications.

Serotonin Receptor Interaction

The piperazine moiety is a well-established pharmacophore for serotonin receptors, and derivatives of 2-cyclopropylpiperazine are no exception. Compounds with similar structures have demonstrated efficacy in models of depression, an effect often mediated by interaction with serotonin receptors.[1] The modulation of serotonin receptors, in conjunction with dopamine receptor activity, is a hallmark of many modern psychotropic medications, contributing to a broader spectrum of therapeutic effects and an improved side-effect profile.

Downstream Signaling Pathways

The interaction of 2-cyclopropylpiperazine derivatives with their primary receptor targets initiates a cascade of intracellular signaling events. The nature of this signaling is dependent on the functional activity of the compound (agonist, antagonist, or partial agonist) at a given receptor.

-

G-Protein Signaling: Dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT1A receptors are typically coupled to inhibitory G-proteins (Gαi/o). Agonist or partial agonist activity at these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

-

β-Arrestin Pathway: In addition to G-protein mediated signaling, GPCRs can also signal through the β-arrestin pathway. Biased agonism, where a ligand preferentially activates one pathway over the other, is an emerging concept in drug discovery. For dopamine D2 receptor partial agonists, the balance between G-protein and β-arrestin signaling is a critical determinant of their therapeutic and adverse effect profiles.

The following diagram illustrates the principal signaling pathways modulated by a hypothetical 2-cyclopropylpiperazine-based D2 partial agonist.

Experimental Methodologies for Characterization

The mechanism of action of compounds like 2-cyclopropylpiperazine is elucidated through a combination of in vitro experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

-

Preparation of Cell Membranes: Cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone or [³H]-raclopride) and varying concentrations of the unlabeled test compound (2-cyclopropylpiperazine derivative).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or partial agonist.

Protocol: cAMP Functional Assay for Gαi/o-Coupled Receptors

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is transfected with the gene encoding the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A receptor).

-

Cell Plating: The transfected cells are plated in a 96-well plate and allowed to adhere overnight.

-

Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Compound Addition: The test compound is added at varying concentrations.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are plotted as a dose-response curve, and the concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined. The maximal effect (Emax) is also calculated to determine the intrinsic activity of the compound.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-cyclopropylpiperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine ring and any attached moieties.

-

Substitution on the Piperazine Nitrogen (N1 and N4): The substituents on the nitrogen atoms of the piperazine ring are critical determinants of receptor affinity and functional activity. Large, aromatic substituents often confer high affinity for dopamine and serotonin receptors. The nature of these substituents can shift the activity from antagonism to partial agonism.

-

The Role of the Cyclopropyl Group: The 2-cyclopropyl group plays a crucial role in orienting the molecule within the receptor binding pocket. Its rigid structure can enhance favorable interactions and restrict conformations that might lead to off-target binding. This often results in improved selectivity and potency.

Therapeutic Potential

The modulation of dopamine and serotonin pathways by 2-cyclopropylpiperazine derivatives suggests their potential therapeutic application in a range of neuropsychiatric disorders.

-

Schizophrenia and Bipolar Disorder: The dopamine D2 partial agonism and/or mixed D2/D4 antagonism exhibited by some derivatives are established mechanisms for the treatment of psychosis and mood stabilization.

-

Depression and Anxiety Disorders: The interaction with serotonin receptors, particularly 5-HT1A, is a key mechanism for many antidepressant and anxiolytic drugs. A dual-acting compound that modulates both serotonin and dopamine pathways could offer a broader spectrum of efficacy.

-

Parkinson's Disease: Dopamine receptor agonists are a cornerstone of treatment for Parkinson's disease. The development of novel D2/D3 receptor agonists based on the 2-cyclopropylpiperazine scaffold could provide new therapeutic options.

Conclusion

The 2-cyclopropylpiperazine scaffold represents a promising platform for the design of novel CNS-active compounds. Its derivatives have demonstrated the ability to modulate key dopamine and serotonin receptors, with the specific pharmacological profile being highly tunable through chemical modification. The cyclopropyl moiety imparts favorable conformational rigidity, leading to enhanced potency and selectivity. Further research, including the detailed pharmacological characterization of the parent 2-cyclopropylpiperazine and a broader range of its derivatives, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of 2-cyclopropylpiperazine-based therapeutics.

References

Sources

In silico modeling of 2-Cyclopropylpiperazine receptor binding

An In-Depth Technical Guide: In Silico Modeling of 2-Cyclopropylpiperazine Receptor Binding

Abstract: This technical guide provides a comprehensive framework for the in silico investigation of 2-cyclopropylpiperazine, a heterocyclic moiety with significant potential in central nervous system (CNS) drug discovery. The piperazine scaffold is a privileged structure in neuropharmacology, known for its interaction with a wide array of biogenic amine receptors.[1][2] The addition of a cyclopropyl group introduces unique steric and electronic properties, making its binding profile an intriguing subject for computational analysis. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating, step-by-step workflow from target identification to detailed molecular interaction analysis. We will explore molecular docking, molecular dynamics simulations, and pharmacophore modeling to build a robust hypothesis of the binding mechanism of 2-cyclopropylpiperazine at key CNS receptors.

Part 1: Target Identification and Rationale

The initial and most critical phase of any in silico study is the selection of biologically relevant targets. The piperazine nucleus is a common feature in ligands for numerous G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][3] Derivatives of arylpiperazine and related structures have shown significant affinity for these receptor families, making them the logical starting point for our investigation.[4][5][6]

Based on established structure-activity relationships (SAR) for similar scaffolds, we will focus this guide on the following high-priority CNS targets:[7][8][9]

-

Dopamine Receptors: D2, D3, and D4. These receptors are critical targets for antipsychotic and antidepressant medications.[7]

-

Serotonin (5-HT) Receptors: 5-HT1A and 5-HT2A. These receptors are implicated in anxiety, depression, and psychosis.[5][6]

The rationale for this selection is grounded in the principle of chemical similarity; the 2-cyclopropylpiperazine core shares pharmacophoric features with known ligands for these receptors, justifying a detailed computational investigation into its potential binding modes and affinities.

Part 2: The In Silico Modeling Workflow: A Strategic Overview

Our computational strategy follows a multi-step, validated pipeline designed to progressively refine our understanding of the ligand-receptor interaction. Each subsequent step builds upon the last, moving from a static prediction of the binding pose to a dynamic analysis of the complex's stability and a final abstraction of the key binding features.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Stereoselective-Synthesis-of-2-Cyclopropylpiperazine-Enantiomers

Abstract

This technical guide provides an in-depth exploration of methodologies for the stereoselective synthesis of 2-cyclopropylpiperazine enantiomers, critical chiral building blocks in modern medicinal chemistry. Recognizing the scarcity of direct literature on this specific target, this document synthesizes established principles of asymmetric synthesis to propose and detail three primary strategic approaches: Chiral Pool Synthesis, Chiral Auxiliary-Mediated diastereoselective reactions, and Catalytic Asymmetric Synthesis. Each strategy is analyzed for its underlying mechanistic principles, experimental feasibility, and relative merits concerning stereocontrol, scalability, and overall efficiency. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to access these valuable enantiopure compounds.

Introduction: The Rising Significance of Chiral 2-Cyclopropylpiperazines

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2] The introduction of substituents onto the carbon framework of the piperazine ring, particularly at the C2 position, dramatically increases the molecule's three-dimensionality and potential for specific, high-affinity interactions with biological targets.[3][4][5] When this substitution is a cyclopropyl group, it imparts unique conformational rigidity and metabolic stability, often leading to enhanced potency and improved ADME (absorption, distribution, metabolism, and excretion) profiles.[6]

The stereochemistry at the C2 position is paramount, as the biological activity of enantiomers can differ significantly.[4][6] Consequently, the ability to selectively synthesize either the (R)- or (S)-enantiomer of 2-cyclopropylpiperazine is a critical capability for modern drug discovery and development programs, enabling the exploration of novel chemical space and the optimization of lead compounds.[7]

This guide addresses the synthetic challenges head-on, providing a structured overview of plausible and efficient stereoselective routes to these high-value enantiopure targets.

Core Synthetic Strategies: A Three-Pronged Approach

The stereoselective synthesis of 2-cyclopropylpiperazine can be approached through three principal strategies, each with distinct advantages and considerations.

Strategy A: Chiral Pool Synthesis

This strategy leverages the inherent chirality of readily available starting materials, such as amino acids, to establish the stereocenter.[8][9] The synthesis begins with a molecule from the "chiral pool" and elaborates it to the final target, transferring the initial stereochemistry through the reaction sequence.

A plausible route starting from a chiral amino acid, for example, L-Alanine, would involve the reductive amination with a suitable partner to form a diamine precursor, followed by cyclization to form a piperazinone intermediate. The cyclopropyl group could then be introduced, and subsequent reduction would yield the desired 2-cyclopropylpiperazine.

Workflow for Chiral Pool Synthesis:

Caption: Chiral Pool Synthesis Workflow.

Strategy B: Chiral Auxiliary-Mediated Synthesis

This approach involves the temporary attachment of a chiral auxiliary to an achiral piperazine precursor.[10] The auxiliary directs the stereochemical outcome of a subsequent reaction, typically an alkylation to introduce the cyclopropylmethyl group, by creating a sterically hindered environment. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Evans oxazolidinones are a classic example of chiral auxiliaries that could be employed. An N-acylated oxazolidinone derived from a piperazinone could be diastereoselectively alkylated with a cyclopropylmethyl halide. Subsequent removal of the auxiliary would furnish the desired enantiomer of 2-cyclopropylpiperazine.

Workflow for Chiral Auxiliary-Mediated Synthesis:

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Strategy C: Catalytic Asymmetric Synthesis

This is often the most elegant and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the enantiopure product.[7][11] A potential route involves the asymmetric hydrogenation of a 2-cyclopropyl-1,4-dihydropyrazine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with a chiral phosphine ligand). The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Another catalytic approach could be the asymmetric cyclopropanation of a suitably protected 2-vinylpiperazine derivative.[12]

Workflow for Catalytic Asymmetric Synthesis:

Caption: Catalytic Asymmetric Hydrogenation Workflow.

Detailed Experimental Protocols

This section provides a representative, detailed protocol for a key stereoselective step in one of the proposed strategies.

Protocol: Diastereoselective Alkylation of a Piperazinone using an Evans-type Chiral Auxiliary

This protocol is based on well-established procedures for the diastereoselective alkylation of N-acyloxazolidinones.

Step 1: Acylation of the Piperazinone

-

To a solution of N-Boc-piperazin-2-one (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.1 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.

-

To the oxazolidinone solution, add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

-

Cannulate the piperazinone anion solution into the oxazolidinone anion solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-acylated piperazinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acylated piperazinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv, 1.0 M in THF) dropwise and stir for 1 hour at -78 °C.

-

Add cyclopropylmethyl bromide (1.5 equiv) dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by 1H NMR or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C and add lithium hydroxide (2.0 equiv) followed by 30% aqueous hydrogen peroxide (4.0 equiv).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding aqueous Na2SO3 solution.

-

Extract the product with ethyl acetate. The aqueous layer can be acidified to recover the chiral auxiliary.

-

The organic layer contains the N-Boc-2-cyclopropylpiperazin-2-one.

Step 4: Reduction to 2-Cyclopropylpiperazine

-

Dissolve the N-Boc-2-cyclopropylpiperazin-2-one (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C.

-

Carefully add lithium aluminum hydride (LiAlH4) (2.0 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and then reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through Celite and wash the filter cake with THF.

-

Concentrate the filtrate to yield the N-Boc-2-cyclopropylpiperazine.

-

The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final product.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical ee/dr |

| Chiral Pool Synthesis | Utilizes inexpensive, readily available chiral starting materials. The stereocenter is set early in the synthesis. | The choice of enantiomer is dictated by the availability of the starting material. The synthetic route can be lengthy. | >99% ee (if no racemization occurs) |

| Chiral Auxiliary-Mediated | Reliable and predictable stereochemical outcome. High diastereoselectivities are often achievable. The auxiliary can often be recovered and reused. | Requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield. Stoichiometric use of the chiral auxiliary. | >95% dr is common |

| Catalytic Asymmetric | Highly atom-economical. Scalable. A small amount of catalyst can produce large quantities of product. Both enantiomers are accessible by using the appropriate catalyst ligand. | Catalyst development and optimization can be time-consuming and expensive. Catalysts can be sensitive to air, moisture, and impurities. | 90-99% ee is often achievable |

Conclusion and Future Outlook

The stereoselective synthesis of 2-cyclopropylpiperazine enantiomers is an achievable yet challenging endeavor that is crucial for advancing medicinal chemistry programs. This guide has outlined three robust strategies—chiral pool synthesis, chiral auxiliary-mediated methods, and catalytic asymmetric synthesis—each offering a viable pathway to these important molecules.